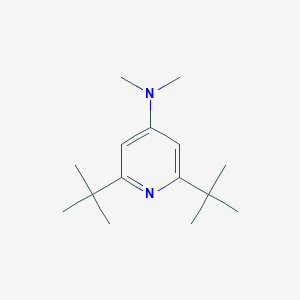

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

Übersicht

Beschreibung

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C15H26N2. It is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in organic synthesis. This compound is often used as a base in various chemical reactions due to its ability to distinguish between Brønsted (protonic) and Lewis acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine typically involves the following steps:

Preparation of 2,6-di-tert-butyl-4-methylpyridine: This intermediate is synthesized by reacting trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to form a triflate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Major Products

Oxidation: Produces corresponding N-oxides.

Reduction: Yields amines or other reduced derivatives.

Substitution: Forms various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is primarily utilized as a non-nucleophilic base in organic synthesis. Its ability to distinguish between Brønsted (protonic) and Lewis acids makes it particularly useful in:

- Formation of Vinyl Triflates : The compound facilitates the conversion of aldehydes and ketones into vinyl triflates, which are important intermediates in organic synthesis.

Coordination Chemistry

The compound has been investigated for its potential as a ligand in coordination chemistry. Its interactions with metal ions have been studied to understand its role in forming stable complexes, which can be applied in catalysis and materials science.

Drug Development

Due to its unique structural properties, this compound is being explored for its potential use in drug development. Researchers are examining its biological activity and interactions with various biological targets, which could lead to the development of novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is used in the production of:

- Dyes

- Pesticides

- Fragrances

These applications leverage its chemical stability and reactivity under various conditions.

Case Study 1: Synthesis of Vinyl Triflates

A study demonstrated the effectiveness of this compound in synthesizing vinyl triflates from various aldehydes and ketones. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility as a base in organic transformations.

Case Study 2: Coordination Complexes

Research has explored the formation of coordination complexes using this compound as a ligand. Various metal ions were tested for complex stability and reactivity, revealing insights into the compound's potential applications in catalysis and material science.

Wirkmechanismus

The mechanism of action of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine involves its role as a base. It can deprotonate acids, facilitating various chemical transformations. Its steric hindrance prevents nucleophilic attack, making it an ideal reagent for selective reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, influencing reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-di-tert-butyl-4-methylpyridine: Similar structure but lacks the dimethylamino group.

2,6-di-tert-butylpyridine: Lacks both the methyl and dimethylamino groups.

N,N-di-tert-butylethylenediamine: Contains tert-butyl groups but has a different core structure

Uniqueness

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of steric hindrance and non-nucleophilic properties, making it highly selective in reactions. Its ability to act as a base without participating in nucleophilic attacks sets it apart from other similar compounds .

Biologische Aktivität

2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine (also referred to as DTB-DMAP) is a pyridine derivative notable for its biological activity and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dimethylamino group attached to a pyridine ring. Research has highlighted its role in various biochemical pathways, including antioxidant activity and potential therapeutic applications.

- Molecular Formula : C14H22N2

- CAS Number : 38222-90-1

- Structure : The presence of bulky tert-butyl groups enhances the steric hindrance around the nitrogen atom, influencing the compound's reactivity and interaction with biological targets.

The biological activity of DTB-DMAP can be attributed to several mechanisms:

- Antioxidant Activity : DTB-DMAP exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells. This activity is primarily due to the electron-donating ability of the dimethylamino group, which stabilizes free radicals.

- Enzyme Inhibition : Studies have shown that DTB-DMAP can inhibit various enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival. For instance, it has been observed to inhibit DNA polymerase theta, a target for cancer therapy .

- Cellular Signaling Modulation : The compound may also influence cellular signaling pathways by modulating the activity of kinases and phosphatases, which are critical for cell growth and differentiation.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

-

Antioxidant Potential :

A study demonstrated that DTB-DMAP significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound was effective at concentrations as low as 10 µM, indicating its potential as a protective agent against oxidative damage. -

Cancer Cell Line Studies :

In vitro studies using breast cancer cell lines showed that DTB-DMAP inhibited cell proliferation by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, suggesting that it may serve as a lead compound for further development in cancer therapeutics. -

Inflammation Model :

In an animal model of inflammation, administration of DTB-DMAP resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing DTB-DMAP for enhanced biological activity:

- Structure-Activity Relationship (SAR) Studies : Modifications to the pyridine core have been explored to enhance potency and selectivity against specific targets. For example, substituting different groups on the nitrogen atom has shown varying effects on enzyme inhibition and antioxidant capacity .

- Combination Therapies : Combining DTB-DMAP with other therapeutic agents has been investigated to enhance overall efficacy against cancer cells. Preliminary results indicate synergistic effects when used alongside traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38222-90-1 | |

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.